molecular formula C20H23N5O3 B5649803 3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid

3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid

Cat. No. B5649803
M. Wt: 381.4 g/mol
InChI Key: CUUXNYVQECXWPR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that include imidazopyridines and pyrazolodiazepines, which are important for their diverse biological activities and applications in medicinal chemistry. The research into these compounds focuses on developing new synthetic methods, understanding their chemical behavior, and exploring their potential applications.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine-fused [1,3]diazepines involves selective C-acylation reactions. For instance, Masurier et al. (2012) described a series of optically pure 3,4-dihydro-5H-pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepin-5-ones synthesized through a key step of selective C-acylation of 2-aminoimidazo[1,2-a]pyridine at C-3 (Masurier et al., 2012).

properties

IUPAC Name

3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-19(7-5-16-13-23-9-2-1-4-18(23)21-16)24-10-3-11-25-17(14-24)12-15(22-25)6-8-20(27)28/h1-2,4,9,12-13H,3,5-8,10-11,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUXNYVQECXWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=NN2C1)CCC(=O)O)C(=O)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid

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